molecular formula C23H30N2O2 B1590671 tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate CAS No. 489437-72-1

tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate

Cat. No. B1590671
M. Wt: 366.5 g/mol
InChI Key: WEZYFYMYMKUAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate involves the use of palladium . The procedure described involves using 1-tert-butoxycarbonyl-2 (S),4-dibenzylpiperazine (4.78 g, 11.3 mmol) and 10% palladium on carbon (1.04 g) . The title compound was obtained as an oil .


Molecular Structure Analysis

The tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate molecule contains a total of 59 bond(s). There are 29 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .

Scientific Research Applications

  • Synthesis and Biological Evaluation of Derivatives

    • Field : Organic Chemistry, Medicinal Chemistry
    • Application : Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .
    • Method : The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .
    • Results : Both 1 and 2 were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
  • Synthesis of tert-Butyl 4-[(E)-But-1-en-3 …

    • Field : Organic Chemistry
    • Application : Tert-butyl 4- [ ( E )-but-1-en-3-yn-1-yl]-3- { [ tert -butyl (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1 H -indole and using simple reagents .
    • Method : The target compound was synthesized starting from commercially available 4-bromo-1 H -indole .
    • Results : The newly synthesized compounds were characterized by spectral data .
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

    • Field : Organic Chemistry
    • Application : This compound is an important intermediate in many biologically active compounds such as crizotinib .
    • Method : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
    • Results : The newly synthesized compound was characterized by spectral data .
  • Synthesis and characterization of new benzyl-protected 2-iodo-4-tert

    • Field : Organic Chemistry
    • Application : The ligand also plays an essential role in the halogen exchange reaction .
    • Method : The details of the method are not specified in the source .
    • Results : The newly synthesized compound was characterized .

properties

IUPAC Name

tert-butyl 2,4-dibenzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZYFYMYMKUAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479716
Record name tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate

CAS RN

489437-72-1
Record name tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate

Citations

For This Compound
2
Citations
D Adams - scholarlypublications …
36| Chapter 3 be studied with isoform-selective inhibitors. 1, 5, 6 Since there is no structural data of these enzymes available, the search for such selective inhibitors is challenging. The …
V Albanese, C Ruzza, E Marzola… - Journal of Medicinal …, 2021 - ACS Publications
Neuropeptide S modulates important neurobiological functions including locomotion, anxiety, and drug abuse through interaction with its G protein-coupled receptor known as …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.